Moluccanin diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Moluccanin diacetate can be obtained through both natural extraction and chemical synthesis.

Natural Extraction: It is typically extracted from plants, particularly from species within the Croton genus. The extraction process involves solvent extraction followed by purification steps to isolate the compound in its pure form.

Chemical Synthesis: The synthetic route involves the acetylation of moluccanin, a precursor compound, using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of moluccanin to this compound.

Análisis De Reacciones Químicas

Moluccanin diacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.

Substitution: this compound can undergo substitution reactions where the acetate groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Moluccanin diacetate has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential bioactive properties.

Industry: this compound is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of moluccanin diacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and reactive oxygen species.

Comparación Con Compuestos Similares

Moluccanin diacetate is part of a larger family of coumarinolignans, which are compounds that contain both coumarin and lignan moieties. Similar compounds include:

Cleomiscosin A: Another coumarinolignan with similar bioactive properties, but differing in its specific functional groups and molecular structure.

Cleomiscosin B: Similar to cleomiscosin A, but with variations in its substitution pattern.

Compared to these similar compounds, this compound is unique due to its specific acetylation pattern, which may contribute to its distinct bioactivity and chemical reactivity.

Actividad Biológica

Moluccanin diacetate, a compound derived from the plant Aleurites moluccana, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is classified as a coumarinolignan, characterized by the presence of both coumarin and lignan structures. Its chemical formula is C15H14O5, and it features two acetyl groups attached to the molecule.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways:

- Enzyme Modulation : this compound may modulate the activity of enzymes associated with inflammatory responses and oxidative stress. This modulation can influence pathways related to cell survival and apoptosis.

- Receptor Interaction : The compound is believed to interact with receptors that play roles in pain perception and inflammation, potentially leading to analgesic effects.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which can protect cells from oxidative damage. This property is crucial in preventing cellular aging and the development of various diseases linked to oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues.

Antimicrobial Activity

Studies have shown that this compound has antimicrobial effects against several pathogens. It has been effective in reducing biofilm formation in bacteria such as E. coli, highlighting its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other coumarinolignans:

| Compound | Structure Type | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Coumarinolignan | High | Yes | Yes |

| Cleomiscosin A | Coumarinolignan | Moderate | Yes | Moderate |

| Cleomiscosin B | Coumarinolignan | Low | Yes | Low |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound significantly reduced the viability of E. coli biofilms by over 70% compared to control groups. This suggests its potential application in controlling bacterial infections and biofilm-related issues in clinical settings .

- In Vivo Studies : Animal models have shown that administration of this compound resulted in reduced inflammation markers in tissues subjected to inflammatory stimuli. This supports its therapeutic potential in treating conditions like arthritis and other inflammatory diseases.

- Safety Profile : Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation .

Propiedades

IUPAC Name |

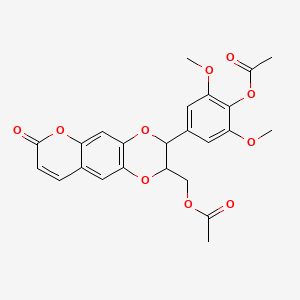

[3-(4-acetyloxy-3,5-dimethoxyphenyl)-7-oxo-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O10/c1-12(25)30-11-21-23(15-8-19(28-3)24(31-13(2)26)20(9-15)29-4)34-18-10-16-14(7-17(18)32-21)5-6-22(27)33-16/h5-10,21,23H,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIQTZKPIWOLBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(OC2=C(O1)C=C3C=CC(=O)OC3=C2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.